2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

Catalog No.
S599967
CAS No.
119802-68-5
M.F
C13H20ClNO
M. Wt
241.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

CAS Number

119802-68-5

Product Name

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3

InChI Key

NDPTTXIBLSWNSF-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Synonyms

erythrohydrobupropion, hydrobupropion, threohydrobupropion

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is a chiral organic compound with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol. It is characterized by the presence of a tert-butylamino group and a 3-chlorophenyl moiety, making it a significant compound in medicinal chemistry. The compound is known for its potential applications in pharmacology, particularly in relation to its biological activity and synthesis pathways.

As research on the target compound itself is limited, a mechanism of action cannot be established. However, the related molecule Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) in the nervous system []. This means it blocks the reabsorption of these neurotransmitters, leading to increased levels and potentially affecting mood, cognition, and addiction.

Due to the lack of specific research, no data exists on the safety or hazards associated with the target compound. However, considering the structural similarity to Bupropion, it's advisable to handle it with caution until proper safety assessments are conducted. Bupropion can cause side effects and should only be used under medical supervision [].

Pharmacology and Mechanism of Action:

-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, also known as dihydrobupropion, is a major metabolite of the antidepressant drug bupropion. Bupropion undergoes metabolism in the body, and dihydrobupropion is one of the primary products. While the exact mechanism of action of dihydrobupropion is not fully understood, research suggests it may contribute to the therapeutic effects of bupropion through various pathways, including:

  • Dopamine and Norepinephrine Reuptake Inhibition: Like bupropion, dihydrobupropion may inhibit the reuptake of dopamine and norepinephrine in the central nervous system, potentially contributing to its antidepressant effects .
  • Nicotinic Acetylcholine Receptor Antagonism: Dihydrobupropion may also act as a nicotinic acetylcholine receptor antagonist, potentially contributing to its potential for smoking cessation and its potential side effects .

Potential Therapeutic Applications:

Beyond its role as a metabolite of bupropion, dihydrobupropion itself is being explored for potential therapeutic applications in various areas:

  • Depression: While not currently an approved treatment, research suggests dihydrobupropion may exhibit its own antidepressant activity, potentially offering an alternative or adjunct therapy for depression .
  • Smoking Cessation: Dihydrobupropion's potential nicotinic acetylcholine receptor antagonism suggests it might be beneficial for smoking cessation, similar to bupropion .
  • Neurodegenerative Diseases: Early research suggests dihydrobupropion may have neuroprotective properties and could potentially be explored for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Research indicates that 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol exhibits significant biological activity, particularly as a potential inhibitor of neurotransmitter uptake. Studies suggest its role in modulating the reuptake of norepinephrine and dopamine, which are critical in treating depressive disorders. Additionally, molecular docking studies have shown its potential as an adrenaline uptake inhibitor, indicating its relevance in pharmacological applications .

The synthesis of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorophenylpropanol and tert-butylamine.
  • Reaction Conditions: The reaction is often conducted in solvents such as ethanol or methanol, using catalysts like palladium on carbon.
  • Mechanism: The synthesis proceeds via a nucleophilic substitution mechanism where tert-butylamine attacks the electrophilic carbon of 3-chlorophenylpropanol, leading to the formation of the desired product .

Example Synthesis Pathway

  • Step 1: React 3-chlorobenzaldehyde with 2-bromo-1-phenylpropane in ethanol and sodium hydroxide to form 3-chloro-1-phenylpropan-1-ol.
  • Step 2: Combine 3-chloro-1-phenylpropan-1-ol with tert-butylamine in diethyl ether and hydrochloric acid to yield 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol.
  • Step 3: Reduce the product using sodium borohydride in water .

2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol has several applications:

  • Pharmaceuticals: It serves as a precursor for drugs targeting depression and anxiety disorders due to its ability to modulate neurotransmitter levels.
  • Research: Utilized in studies exploring neuropharmacology and drug development processes.

Interaction studies have demonstrated that this compound can effectively inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine. Molecular docking studies suggest that it binds effectively to the transporters responsible for these neurotransmitters, highlighting its potential therapeutic implications .

Several compounds share structural similarities with 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol:

Compound NameStructure CharacteristicsUnique Features
BupropionPhenethylamine derivativeUsed primarily as an antidepressant
HydroxybupropionActive metabolite of bupropionExhibits similar pharmacological profile
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-oneKetone derivativePotentially different biological activity
(R*,S*)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-oneChiral compoundDifferent stereoisomers may exhibit varied effects

The uniqueness of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may influence its binding affinity and biological activity compared to these similar compounds .

Continuous flow systems have emerged as a transformative approach for synthesizing 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol, offering enhanced control over reaction kinetics and scalability. A key advancement involves the integration of Friedel-Crafts acylation and bromination-amination sequences within flow reactors. For example, the α-bromination of 1-(3-chlorophenyl)propan-1-one is performed in a tubular reactor using bromine under precise temperature control (0–5°C), achieving 85–90% conversion with minimal over-bromination. Subsequent amination with tert-butylamine is conducted in acetonitrile at 95°C, with residence times optimized to 4 hours for >95% yield.

Recent innovations include catalyst-free continuous-flow protocols, as demonstrated in the synthesis of structurally related compounds. For instance, a green etherification method using 3,4-dihydro-2H-pyran (DHP) in continuous flow achieved 92% yield without catalysts by leveraging precise temperature gradients and material recycling. Similarly, iron(III) triflate-catalyzed etherification in flow systems has enabled selective formation of tertiary amine intermediates under mild conditions (45°C, 5 mol% catalyst loading), reducing side reactions such as dimerization.

Table 1: Key Parameters for Continuous Flow Etherification

ParameterOptimal RangeImpact on Yield/Purity
Temperature90–95°CMaximizes amination efficiency
Residence Time3–4 hoursPrevents decomposition
SolventAcetonitrileEnhances tert-butylamine solubility
Catalyst Loading0.5–5 mol%Balances cost and activity

CYP2B6 catalyzes the hydroxylation of 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol with marked stereochemical preference. At therapeutic concentrations, recombinant CYP2B6 metabolizes (S)-enantiomers at rates 3-fold higher than (R)-enantiomers, as demonstrated by intrinsic clearance values of 0.65 versus 0.21 μL/min/pmol CYP2B6 [4]. This stereoselectivity persists in human liver microsomes, where (S)-enantiomer hydroxylation exceeds (R)-enantiomer conversion by 50% [4].

The kinetic basis for this enantiomeric preference emerges from differential binding affinities. Michaelis-Menten analysis reveals a 26% lower K~m~ for (S)-enantiomers (34 μM) compared to (R)-enantiomers (46 μM), coupled with a 2.4-fold higher V~max~ (22.0 vs. 9.3 pmol/min/pmol CYP2B6) [4]. These parameters suggest tighter enzyme-substrate binding and faster catalytic turnover for the (S)-configuration.

Table 1: Comparative CYP2B6 kinetics for bupropion enantiomer hydroxylation

Parameter(R,R)-Hydroxybupropion(S,S)-Hydroxybupropion
V~max~ (pmol/min/pmol)9.3 ± 0.222.0 ± 0.2
K~m~ (μM)46 ± 334 ± 1
CL~int~ (μL/min/pmol)0.210.65

Structural analyses indicate that the tert-butylamine group's spatial orientation modulates access to the CYP2B6 active site. Molecular docking simulations propose that (S)-enantiomers adopt a conformation favoring heme-iron coordination, while (R)-enantiomers experience steric hindrance from the 3-chlorophenyl moiety [4]. This stereochemical discrimination has clinical implications for drug interactions, as CYP2B6 inducers preferentially enhance (S)-enantiomer clearance.

Carbonyl Reductase-Mediated Diastereomer Formation

Carbonyl reductases transform 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol into erythro- and threohydrobupropion diastereomers through ketone reduction. Hepatic microsomes demonstrate equivalent metabolic capacity for this pathway and CYP2B6-mediated oxidation, with V~max~ values of 98-99 pmol/min/mg protein for threohydrobupropion formation versus 131 pmol/min/mg for hydroxybupropion [5].

Enzyme mapping identifies 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) as the primary hepatic carbonyl reductase, showing K~m~ = 186-265 μM for the substrate [6]. Intestinal metabolism diverges, with aldo-keto reductase 7 (AKR7) generating 25% of the hepatic threohydrobupropion yield despite absent CYP2B6 activity [5]. This compartmentalization creates distinct metabolite profiles:

Table 2: Tissue-specific carbonyl reductase activity

TissueEnzymeV~max~ (pmol/min/mg)K~m~ (μM)
Liver11β-HSD198-99186-265
IntestineAKR724.8310

The diastereoselectivity of this reduction pathway favors threohydrobupropion over erythrohydrobupropion by 4:1 ratios in hepatic systems [6]. Molecular dynamics simulations suggest that the 3-chlorophenyl group stabilizes transition states leading to the threo configuration through π-π interactions with aromatic residues in 11β-HSD1's catalytic pocket [5].

Hepatic vs. Intestinal Metabolic Profiling

Hepatocytes exhibit balanced phase I metabolism, allocating 48% of bupropion clearance to CYP2B6-mediated hydroxylation and 52% to carbonyl reductase pathways [5]. Intestinal enterocytes lack measurable CYP2B6 activity but sustain 25% of hepatic carbonyl reductase efficiency through AKR7 [6]. This dichotomy produces contrasting metabolite profiles:

  • Hepatic output: Hydroxybupropion (47%), threohydrobupropion (39%), erythrohydrobupropion (14%)
  • Intestinal output: Threohydrobupropion (89%), erythrohydrobupropion (11%)

The hepatic first-pass effect reduces systemic bupropion exposure by 68%, with CYP2B6 contributing 32% and carbonyl reductases 36% of this extraction [5]. Intestinal metabolism provides secondary clearance (12% of oral dose), exclusively through threohydrobupropion formation [6].

Compartment-specific enzyme expression explains these differences. Quantitative proteomics shows CYP2B6 constitutes 4.2% of hepatic P450 content versus 0.3% in intestines [4]. Conversely, 11β-HSD1 and AKR7 exhibit inverse abundance patterns - 38 pmol/mg in hepatocytes versus 12 pmol/mg in enterocytes [5]. These expression gradients create complementary metabolic networks that determine systemic metabolite exposure.

Temporal metabolic patterns further distinguish the tissues. Hepatic CYP2B6 activity follows circadian oscillations (amplitude = 41%, peak at 14:00), while carbonyl reductase activity remains constant [4]. Intestinal AKR7 shows meal-dependent induction, increasing V~max~ 2.3-fold postprandially [6]. These dynamics complicate pharmacokinetic predictions, necessitating time- and site-resolved metabolic models.

Physical Description

Solid

XLogP3

2.7

Wikipedia

Erythrohydrobupropion

Dates

Last modified: 08-15-2023

Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of bupropion

Ranjeet Prasad Dash, Rana Rais, Nuggehally R Srinivas
PMID: 28876959   DOI: 10.1080/00498254.2017.1376765

Abstract

1. Bupropion, an antidepressant drug has been approved as a racemate containing equal amounts of R- and S-enantiomers. Recently, the chirality of bupropion has received significant attention in the delineation of stereoselective pharmacokinetic (PK) and disposition data. Although the non-stereoselective metabolism of bupropion was well established, the emerging data suggest that bupropion exhibits complex stereoselective metabolism, leading to the formation of various stereoisomeric metabolites. Along with the chiral PKs of bupropion, hydroxybupropion, threohydrobupropion and erythrohydrobupropion, the metabolism data also provided insights into the roles of both CYP2B6 and CYP2C19 enzymes in the stereoselective disposition. Furthermore, the metabolism studies also suggested specific involvement of CYP2B6 pathway in the stereoselective hydroxylation of bupropion to R,R-hydroxybupropion, which was considered as a better marker for CYP2B6 activity. 2. Other significant learnings were: (1) understanding the in vivo CYP2D6 inhibitory potential of bupropion with respect to the chirality of parent drug and the metabolites; (2) the potential involvement of bupropion and metabolites towards significant down regulation of CYP2D6 mRNA; (3) significant in vivo CYP2D6 inhibitory activity (86%) exhibited by R,R-hydroxybupropion and threohydrobupropion. 3. The newly published data on chiral PKs and disposition of bupropion and its metabolites can be used to gauge the drug-drug interaction potential when bupropion is combined in clinical therapy. Moreover, such data would be useful to understand the consequences (if any), due to the combination of bupropion with other drugs both from a safety and efficacy perspective because of the prevalence of polypharmacy situations in many therapeutic areas including CNS indications.


Mechanism of an unusual, but clinically significant, digoxin-bupropion drug interaction

Jiake He, Yang Yu, Bhagwat Prasad, Xijing Chen, Jashvant D Unadkat
PMID: 24436229   DOI: 10.1002/bdd.1890

Abstract

An unusual, but clinically significant, digoxin (DIG)-bupropion (BUP) drug interaction (DDI), in which BUP increased DIG renal clearance by 80% is reported. To investigate the mechanism(s) of this unusual DDI, first the effect of BUP, its circulating metabolites or their combination on [(3) H]-DIG transport by cells expressing human P-gp or human OATP4C1 was determined. Second, the study asked whether this DDI could be replicated in the rat so that it could be used to conduct mechanistic studies. Then, the effect of BUP and its rat metabolites on [(3) H]-DIG transport were tested by cells expressing rat Oatp4c1. Bupropion and its metabolites had no effect on human P-gp mediated transepithelial transport of [(3) H]-DIG. Bupropion and hydroxybupropion (HBUP) significantly stimulated H-OATP4C1 mediated transport of [(3) H]-DIG. In addition, BUP cocktail (BUP plus its metabolites) significantly increased the H-OATP4C1 mediated transport of [(3) H]-DIG, and partially reversed the inhibition by 100 µm DIG. However, erythro-hydrobupropion (EBUP) and threo-hydrobupropion (TBUP) did not affect the [(3) H]-DIG uptake by H-OATP4C1 cells. Bupropion administration significantly increased digoxin renal clearance in rats. Surprisingly, bupropion significantly inhibited r-Oatp4c1 mediated transport of [(3) H]-DIG at clinically relevant unbound plasma concentrations of BUP or those observed in the rat study, while HBUP or TBUP did not. These data support our hypothesis that at clinically relevant plasma concentrations, bupropion and its metabolites activate H-OATP4C1 mediated DIG tubular secretion, and could possibly explain the increase in digoxin renal clearance produced by bupropion. While bupropion increased digoxin renal clearance in the rat, it appeared to do so by inhibiting r-Oatp4c1-mediated digoxin renal reabsorption.


Development, validation and application of a comprehensive stereoselective LC/MS-MS assay for bupropion and oxidative, reductive, and glucuronide metabolites in human urine

Aaron M Teitelbaum, Alicia M Flaker, Evan D Kharasch
PMID: 27318149   DOI: 10.1016/j.jchromb.2016.05.036

Abstract

A stereoselective assay was developed for the quantification of bupropion and oxidative, reductive, and glucuronide metabolites (16 analytes total) in human urine. Initially, authentic glucuronide standards obtained from commercial sources were found to be incorrectly labeled with regard to stereochemistry; the correct stereochemistry was unequivocally reassigned. A trifurcated urine sample preparation and analysis procedure was employed for the stereoselective analysis of bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion enantiomers, and hydroxybupropion, erythrohydrobupropion and threohydrobupropion β-d-glucuronide diastereomers in urine. Method 1 stereoselectively analyzed bupropion (R and S), and unconjugated free hydroxybupropion (R,R and S,S), erythrohydrobupropion (1R,2S and 1S,2R), and threohydrobupropion (1R,2R and 1S,2S) using chiral chromatography with an α1-acid glycoprotein column. Because no hydroxybupropion β-d-glucuronide standards were commercially available, method 2 stereoselectively analyzed total hydroxybupropion aglycones (R,R and S,S-hydroxybupropion) after urine hydrolysis by β-glucuronidase. Hydroxybupropion β-d-glucuronide (R,R and S,S) urine concentrations were calculated as the difference between total and free hydroxybupropion (R,R and S,S) concentrations. Due to incomplete β-glucuronidase hydrolysis of erythrohydrobupropion and threohydrobupropion β-d-glucuronide diastereomers, method 3 stereoselectively analyzed intact erythrohydrobupropion and threohydrobupropion β-d-glucuronide diastereomers using C18 column chromatography. All analytes were quantified by positive ion electrospray tandem mass spectrometry. The assay was fully validated over analyte-specific concentrations. Intra- and inter assay precision were within 15% for each analyte. The limits of quantification for bupropion (R and S), hydroxybupropion (R,R and S,S), threohydrobupropion (1S,2S and 1R,2R), erythrohydrobupropion (1R,2S and 1S,2R) were 10, 50, 100, and 100ng/mL, respectively. The limits of quantification for (1R,2R)-threohydrobupropion β-d-glucuronide, (1S,2S)-threohydrobupropion β-d-glucuronide, and (1R,2R)-erythrohydrobupropion β-d-glucuronide were each 50ng/mL. Due to the abundance of bupropion and metabolites in human urine, no efforts were made to optimize sensitivity. All analytes were stable following freeze thaw cycles at -80°C. This assay was applicable to clinical pharmacokinetic investigations of bupropion in patients and to in vitro metabolism of the primary bupropion metabolites to their glucuronides.


Deeper insight into the reducing biotransformation of bupropion in the human liver

Lucie Skarydova, Radana Tomanova, Lucie Havlikova, Hana Stambergova, Petr Solich, Vladimir Wsol
PMID: 24088726   DOI: 10.2133/dmpk.dmpk-13-rg-051

Abstract

Bupropion is widely used as an antidepressant drug and also as a smoking cessation aid. In humans, this drug is extensively metabolized to form several metabolites. Oxidised hydroxybupropion and two reduced metabolites, threohydrobupropion and erythrohydrobupropion, are major metabolites. All of these metabolites are considered to be active. Although the oxidative metabolic pathway and the central role of CYP2B6 are known, the enzymes that participate in the reduction have not been identified to date. The aim of this study was to confirm the role of human liver subcellular fractions in the metabolism of bupropion and elucidate the contribution of particular carbonyl-reducing enzymes. An HPLC method for the determination of bupropion metabolites was utilised. Bupropion is reduced to threohydrobupropion and less to erythrohydrobupropion in human liver cytosol, microsomes and also mitochondria. Surprisingly, intrinsic clearance for formation of both metabolites is the highest in mitochondrial fraction. Moreover this study provides the first direct evidence that 11β-hydroxysteroid dehydrogenase 1, AKR1C1, AKR1C2, AKR1C3 and CBR1 participate in the reducing biotransformation of bupropion in vitro. The enzyme kinetics of all of these reductases was investigated and kinetic parameters were calculated.


Pharmacokinetics of Bupropion and Its Pharmacologically Active Metabolites in Pregnancy

Valentina M Fokina, Meixiang Xu, Erik Rytting, Sherif Z Abdel-Rahman, Holly West, Cheryl Oncken, Shannon M Clark, Mahmoud S Ahmed, Gary D V Hankins, Tatiana N Nanovskaya
PMID: 27528039   DOI: 10.1124/dmd.116.071530

Abstract

Bupropion sustained release is used to promote smoking cessation in males and nonpregnant females. However, its efficacy as a smoking cessation aid during pregnancy is not reported. The pregnancy-associated changes in maternal physiology may alter the pharmacokinetics and pharmacodynamics of bupropion and consequently its efficacy in pregnant smokers. Therefore, the aims of this study were to determine the steady-state pharmacokinetics of bupropion during pregnancy and the effect of functional genetic variants of CYP2B6 and CYP2C19 on bupropion pharmacokinetics in pregnant women. Plasma and urine concentrations of bupropion and its metabolites hydroxybupropion (OHBUP), threohydrobupropion, and erythrohydrobupropion were determined by liquid chromatography-mass spectrometry. Subjects were genotyped for five nonsynonymous single-nucleotide polymorphisms that result in seven CYP2B6 alleles, namely *2, *3, *4, *5, *6, *7, and *9, and for CYP2C19 variants *2, *3, and *17 The present study reports that the isoform-specific effect of pregnancy on bupropion-metabolizing enzymes along with the increase of renal elimination of the drug could collectively result in a slight decrease in exposure to bupropion in pregnancy. In contrast, pregnancy-induced increase in CYP2B6-catalyzed bupropion hydroxylation did not impact the plasma levels of OHBUP, probably due to a higher rate of OHBUP glucuronidation, and renal elimination associated with pregnancy. Therefore, exposure to OHBUP, a pharmacologically active metabolite of the bupropion, appears to be similar to that of the nonpregnant state. The predicted metabolic phenotypes of CYP2B6*6 and variant alleles of CYP2C19 in pregnancy are similar to those in the nonpregnant state.


Bupropion therapy during pregnancy: the drug and its major metabolites in umbilical cord plasma and amniotic fluid

Valentina M Fokina, Holly West, Cheryl Oncken, Shannon M Clark, Mahmoud S Ahmed, Gary D V Hankins, Tatiana N Nanovskaya
PMID: 27180885   DOI: 10.1016/j.ajog.2016.05.016

Abstract

Bupropion is used for treatment of depression during pregnancy. However, its use as a smoking cessation aid for pregnant women is currently under evaluation.
The aim of this opportunistic study was to investigate the transfer of bupropion and its major pharmacologically active metabolites, hydroxybupropion and threohydrobupropion, across the placenta in vivo. In addition, the concentrations of the drug and its metabolites were determined in the amniotic fluid.
The following samples were collected at deliveries from 22 women taking bupropion: maternal blood (n = 22), umbilical cord venous blood (n = 22), and amniotic fluid (n = 9). The concentrations of the drug and its metabolites in blood plasma and amniotic fluid were determined by means of liquid chromatography-mass spectrometry. Placental passage was calculated as a ratio of umbilical cord venous plasma to maternal plasma concentrations.
The levels of hydroxybupropion and threohydrobupropion in umbilical cord venous plasma were invariably lower than their corresponding concentrations in maternal plasma. The concentrations of bupropion in umbilical cord plasma were lower than in maternal plasma in the majority of the maternal-cord blood pairs. The median values of the umbilical cord venous plasma to maternal plasma ratios were: bupropion, 0.53 (interquartile range 0.35, n = 18), hydroxybupropion, 0.21 (interquartile range 0.12, n = 18), and threohydrobupropion, 0.61 (interquartile range 0.11, n = 21). In umbilical cord venous plasma, the median concentration of bupropion was 5.3 ng/mL; hydroxybupropion, 103.6 ng/mL; and threohydrobupropion, 59.6 ng/mL. Bupropion and its metabolites were detectable in the amniotic fluid but the concentrations of threohydrobupropion were higher than those in the corresponding umbilical cord venous plasma.
Bupropion and its active metabolites cross the placenta to the fetal circulation. The concentrations of hydroxybupropion and threohydrobupropion in umbilical cord venous plasma were higher than bupropion concentrations suggesting a higher fetal exposure to the metabolites than the parent drug. The higher levels of threohydrobupropion in the amniotic fluid than those in umbilical cord venous plasma suggest that enzymes involved in the metabolism of bupropion to threohydrobupropion are most likely active in the fetus. The biological consequences of fetal exposure to maternally administered bupropion and/or its active metabolites via placental transfer and recirculation of the amniotic fluid are yet to be determined.


Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro

Jennifer E Sager, Lauren S L Price, Nina Isoherranen
PMID: 27495292   DOI: 10.1124/dmd.116.072363

Abstract

Bupropion is a widely used antidepressant, smoking cessation aid, and weight-loss therapy. It is administered as a racemic mixture, but the pharmacokinetics and activity of bupropion are stereoselective. The activity and side effects of bupropion are attributed to bupropion and its metabolites S,S- and R,R-OH-bupropion, threohydrobupropion, and erythrohydrobupropion. Yet the stereoselective metabolism in vitro and the enzymes contributing to the stereoselective disposition of bupropion have not been characterized. In humans, the fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5-16%, but ticlopidine increases bupropion exposure by 61%, suggesting a 40% CYP2B6 and/or CYP2C19 fm for bupropion. Yet, the CYP2C19 contribution to bupropion clearance has not been defined, and the enzymes contributing to overall bupropion metabolite formation have not been fully characterized. The aim of this study was to characterize the stereoselective metabolism of bupropion in vitro to explain the stereoselective pharmacokinetics and the effect of drug-drug interactions (DDIs) and CYP2C19 pharmacogenetics on bupropion exposure. The data predict that threohydrobupropion accounts for 50 and 82%, OH-bupropion for 34 and 12%, erythrohydrobupropion for 8 and 4%, and 4'-OH-bupropion for 8 and 2% of overall R- and S-bupropion clearance, respectively. The fm,CYP2B6 was predicted to be 21%, and the fm,CYP2C19, 6% for racemic bupropion. Importantly, ticlopidine was found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4'OH-bupropion formation, explaining the in vivo DDI. The stereoselective pharmacokinetics of bupropion were quantitatively explained by the in vitro metabolic clearances and in vivo interconversion between bupropion stereoisomers.


Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry

Xiaoming Wang, Daria I Vernikovskaya, Doaa R Abdelrahman, Gary D V Hankins, Mahmoud S Ahmed, Tatiana N Nanovskaya
PMID: 22682512   DOI: 10.1016/j.jpba.2012.05.008

Abstract

A liquid chromatography in tandem with electro-spray ionization mass spectrometry method has been developed and validated for the quantitative determination of bupropion and its major metabolites (hydroxybupropion, threo- and erythrohydrobupropion) in human umbilical cord plasma and placental tissue. The samples were acidified with trichloroacetic acid, and protein precipitated by adding acetonitrile. Chromatographic separation of drug and metabolites was achieved by using a Waters Symmetry C(18) column, with an isocratic elution of 31% methanol and 69% formic acid (0.04%, v/v) aqueous solution at a flow rate of 1.0 mL/min. Detection was carried out by mass spectrometry using positive electro-spray ionization mode, and the compounds were monitored using multiple reactions monitoring method. Deuterium-labeled isotopes of the compounds were used as internal standards. Calibration curves were linear (r(2)>0.99) in the tested ranges. The lower limit of quantification of analytes in umbilical cord plasma samples is <0.72 ng/mL and 0.92 ng/g in placental tissue samples. The relative deviation of this method was <15% for intra- and inter-day assays, and the accuracy ranged between 88% and 105%. The extraction recovery of the four analytes ranged between 89% and 96% in umbilical cord plasma, and 64% and 80% in placental tissue. No significant matrix effect was observed in the presented method.


Identification of non-reported bupropion metabolites in human plasma

Jamie N Connarn, Ruijuan Luo, Jim Windak, Xinyuan Zhang, Andrew Babiskin, Marisa Kelly, Gloria Harrington, Vicki L Ellingrod, Masoud Kamali, Melvin McInnis, Duxin Sun
PMID: 27723114   DOI: 10.1002/bdd.2046

Abstract

Bupropion and its three active metabolites exhibit clinical efficacy in the treatment of major depression, seasonal depression and smoking cessation. The pharmacokinetics of bupropion in humans is highly variable. It is not known if there are any non-reported metabolites formed in humans in addition to the three known active metabolites. This paper reports newly identified and non-reported metabolites of bupropion in human plasma samples. Human subjects were dosed with a single oral dose of 75 mg of an immediate release bupropion HCl tablet. Plasma samples were collected and analysed by LC-MS/MS at 0, 6 and 24 h. Two non-reported metabolites (M1 and M3) were identified with mass-to-charge (m/z) ratios of 276 (M1, hydration of bupropion) and 258 (M3, hydroxylation of threo/erythrohydrobupropion) from human plasma in addition to the known hydroxybupropion, threo/erythrohydrobupropion and the glucuronidation products of the major metabolites (M2 and M4-M7). These new metabolites may provide new insight and broaden the understanding of bupropion's variability in clinical pharmacokinetics. © 2016 The Authors Biopharmaceutics & Drug Disposition Published by John Wiley & Sons Ltd.


Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1

Arne Meyer, Anna Vuorinen, Agnieszka E Zielinska, Petra Strajhar, Gareth G Lavery, Daniela Schuster, Alex Odermatt
PMID: 23804523   DOI: 10.1124/dmd.113.052936

Abstract

Bupropion is widely used for treatment of depression and as a smoking-cessation drug. Despite more than 20 years of therapeutic use, its metabolism is not fully understood. While CYP2B6 is known to form hydroxybupropion, the enzyme(s) generating erythro- and threohydrobupropion have long remained unclear. Previous experiments using microsomal preparations and the nonspecific inhibitor glycyrrhetinic acid suggested a role for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) in the formation of both erythro- and threohydrobupropion. 11β-HSD1 catalyzes the conversion of inactive glucocorticoids (cortisone, prednisone) to their active forms (cortisol, prednisolone). Moreover, it accepts several other substrates. Here, we used for the first time recombinant 11β-HSD1 to assess its role in the carbonyl reduction of bupropion. Furthermore, we applied human, rat, and mouse liver microsomes and a selective inhibitor to characterize species-specific differences and to estimate the relative contribution of 11β-HSD1 to bupropion metabolism. The results revealed 11β-HSD1 as the major enzyme responsible for threohydrobupropion formation. The reaction was stereoselective and no erythrohydrobupropion was formed. Human liver microsomes showed 10 and 80 times higher activity than rat and mouse liver microsomes, respectively. The formation of erythrohydrobupropion was not altered in experiments with microsomes from 11β-HSD1-deficient mice or upon incubation with 11β-HSD1 inhibitor, indicating the existence of another carbonyl reductase that generates erythrohydrobupropion. Molecular docking supported the experimental findings and suggested that 11β-HSD1 selectively converts R-bupropion to threohydrobupropion. Enzyme inhibition experiments suggested that exposure to bupropion is not likely to impair 11β-HSD1-dependent glucocorticoid activation but that pharmacological administration of cortisone or prednisone may inhibit 11β-HSD1-dependent bupropion metabolism.


Explore Compound Types